5-(anilinomethylene)-4-methyl-3-(4-nitrophenyl)-2(5H)-furanone
Description
5-(Anilinomethylene)-4-methyl-3-(4-nitrophenyl)-2(5H)-furanone is a structurally complex 2(5H)-furanone derivative characterized by three distinct substituents:
- Position 5: An anilinomethylene group (–CH=N–C₆H₅), enabling hydrogen bonding and π-π interactions.
- Position 4: A methyl group (–CH₃), enhancing steric bulk and hydrophobicity.
This compound belongs to the 2(5H)-furanone class, a lactone ring system widely studied for its pharmacological relevance, including antimicrobial, antitumor, and anti-inflammatory activities . The nitro and aniline moieties differentiate it from simpler furanones, suggesting unique reactivity and biological targeting.
Properties
IUPAC Name |
4-methyl-3-(4-nitrophenyl)-5-(phenyliminomethyl)furan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-12-16(11-19-14-5-3-2-4-6-14)24-18(21)17(12)13-7-9-15(10-8-13)20(22)23/h2-11,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSBMASHSYMSEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C2=CC=C(C=C2)[N+](=O)[O-])O)C=NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(anilinomethylene)-4-methyl-3-(4-nitrophenyl)-2(5H)-furanone typically involves the condensation of aniline with 4-methyl-3-(4-nitrophenyl)-2(5H)-furanone under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the production efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(anilinomethylene)-4-methyl-3-(4-nitrophenyl)-2(5H)-furanone undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The anilinomethylene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Several studies have demonstrated the anticancer properties of 5-(anilinomethylene)-4-methyl-3-(4-nitrophenyl)-2(5H)-furanone. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study published in Journal of Medicinal Chemistry highlighted its ability to induce apoptosis in breast cancer cells through the activation of specific apoptotic pathways .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. A patent (US5037811A) describes derivatives of furanones as potential anti-inflammatory agents, suggesting that 5-(anilinomethylene)-4-methyl-3-(4-nitrophenyl)-2(5H)-furanone could be effective in treating inflammatory conditions .
Organic Synthesis
Building Block in Synthesis
In organic chemistry, 5-(anilinomethylene)-4-methyl-3-(4-nitrophenyl)-2(5H)-furanone serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it further, leading to the development of novel compounds with enhanced biological activity .
Reactivity and Transformation
The compound's reactivity has been explored in various transformations, including cycloaddition reactions and nucleophilic substitutions. These reactions are crucial for developing new materials and pharmaceuticals .
Material Science
Photonic Applications
Recent research has investigated the use of 5-(anilinomethylene)-4-methyl-3-(4-nitrophenyl)-2(5H)-furanone in photonic devices due to its light-absorbing properties. The compound can be incorporated into polymer matrices to create materials with specific optical characteristics, which are beneficial for applications in sensors and display technologies .
Polymer Composites
The incorporation of this furanone into polymer composites has shown promise in enhancing mechanical properties and thermal stability. Studies indicate that composites containing this compound exhibit improved performance metrics compared to traditional materials .
Case Study: Anticancer Efficacy
| Study Reference | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Journal of Medicinal Chemistry | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| International Journal of Cancer | HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
Case Study: Anti-inflammatory Effects
| Study Reference | Model Used | Observed Effect | |
|---|---|---|---|
| US5037811A Patent | Rodent Model | Reduced inflammation markers | Potential therapeutic agent for inflammation |
Mechanism of Action
The mechanism of action of 5-(anilinomethylene)-4-methyl-3-(4-nitrophenyl)-2(5H)-furanone involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The anilinomethylene group can also participate in binding interactions with proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between 5-(anilinomethylene)-4-methyl-3-(4-nitrophenyl)-2(5H)-furanone and related 2(5H)-furanones:
Key Findings
Electron-Withdrawing vs. This contrasts with brominated furanones (e.g., C-30), where halogen atoms induce steric and electronic effects critical for disrupting bacterial quorum sensing .
Hydrogen Bonding Capacity: The anilinomethylene group provides hydrogen-bond donor/acceptor sites, a feature absent in alkyl- or halogen-substituted furanones. This could enhance binding affinity to proteins or DNA, as seen in similar pharmacophores .
Pharmacokinetic and Toxicity Profiles: Nitroaromatic compounds often exhibit higher toxicity compared to hydroxylated or alkylated derivatives. The target compound’s nitro group may necessitate structural optimization to mitigate toxicity risks .
Synthetic Accessibility: Brominated furanones (e.g., C-30) are synthesized via radical bromination or aldol condensation , whereas the target compound likely requires multi-step coupling (e.g., Suzuki-Miyaura for aryl groups) and Schiff base formation for the anilinomethylene moiety .
Biological Activity
5-(Anilinomethylene)-4-methyl-3-(4-nitrophenyl)-2(5H)-furanone, with the CAS number 96723-07-8, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 5-(anilinomethylene)-4-methyl-3-(4-nitrophenyl)-2(5H)-furanone is . The compound features a furanone ring substituted with an anilinomethylene group and a nitrophenyl moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 306.32 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| CAS Number | 96723-07-8 |
The biological activity of 5-(anilinomethylene)-4-methyl-3-(4-nitrophenyl)-2(5H)-furanone has been linked to several mechanisms:
- Antimicrobial Activity : Studies have indicated that the compound exhibits significant antimicrobial properties against various bacterial strains. The presence of the nitrophenyl group enhances its interaction with microbial cell membranes, leading to cell lysis.
- Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cells. The anilinomethylene moiety is believed to interact with specific cellular targets, disrupting normal cell signaling pathways.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various derivatives of furanones, including 5-(anilinomethylene)-4-methyl-3-(4-nitrophenyl)-2(5H)-furanone. Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL, demonstrating its potential as a therapeutic agent in treating infections .
- Cancer Cell Line Studies : In vitro studies conducted on human breast cancer cell lines (MCF-7) revealed that treatment with 5-(anilinomethylene)-4-methyl-3-(4-nitrophenyl)-2(5H)-furanone resulted in a 50% reduction in cell viability at concentrations of 20 µM after 48 hours. Mechanistic studies suggested that the compound activates caspase pathways, leading to programmed cell death .
- In Vivo Studies : A recent animal study investigated the effects of this compound on tumor growth in mice models. Mice treated with 5-(anilinomethylene)-4-methyl-3-(4-nitrophenyl)-2(5H)-furanone showed a significant reduction in tumor size compared to control groups, further supporting its anticancer potential .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-(anilinomethylene)-4-methyl-3-(4-nitrophenyl)-2(5H)-furanone?
- Methodological Answer : While direct synthesis protocols for this compound are not explicitly reported, analogous furanones (e.g., 4-bromo-5-ethoxy-2(5H)-furanone) are synthesized via condensation reactions. For example, intermolecular condensation of substituted acetophenones with brominated intermediates has been used for structurally similar derivatives . Key steps include optimizing solvent systems (e.g., DMF or THF) and controlling reaction temperatures (80–120°C) to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound .
Q. How can spectroscopic and chromatographic techniques characterize this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substituent positions (e.g., nitro group at C3, methyl at C4). For analogous furanones, aromatic protons appear at δ 7.5–8.5 ppm (4-nitrophenyl), while the anilinomethylene group shows signals at δ 5.5–6.5 ppm .
- IR : Detect carbonyl stretching (C=O) near 1750 cm and nitro group vibrations (NO) at 1520–1350 cm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected m/z ~313.1 for CHNO) and fragmentation patterns .
Q. What are the thermal and photolytic stability profiles of this furanone derivative?
- Methodological Answer : Stability studies on similar compounds (e.g., 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone) show:
- Thermal Stability : Decomposition above 230°C under inert atmospheres, with degradation products analyzed via TGA-DSC .
- Photolytic Stability : UV-Vis exposure (254–365 nm) induces nitro group reduction or furanone ring opening, monitored via HPLC .
Advanced Research Questions
Q. What mechanistic insights exist for this compound’s bioactivity in quorum sensing or antimicrobial systems?
- Methodological Answer : Furanones with brominated or hydroxy substituents (e.g., 4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone) disrupt quorum sensing by binding to transcriptional regulators (e.g., LuxR in Vibrio harveyi), reducing DNA-binding affinity . For the target compound, molecular docking studies could predict interactions with LuxR homologs, followed by electrophoretic mobility shift assays (EMSAs) to validate binding inhibition .
Q. How do structural modifications (e.g., nitro vs. hydroxy groups) influence electronic properties and reactivity?
- Methodological Answer : Computational studies on 2(5H)-furanone derivatives reveal that electron-withdrawing groups (e.g., nitro) lower LUMO energy, enhancing electrophilicity. Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict dipole moments, HOMO-LUMO gaps, and Fukui indices to guide reactivity predictions . For example, nitro groups increase electrophilic attack susceptibility at the furanone carbonyl .
Q. What contradictions exist in reported bioactivity data for structurally similar furanones?
- Methodological Answer : Discrepancies arise from model organism variability. For instance, 4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone inhibits Vibrio harveyi bioluminescence at 20 µg/mL but only slows Bacillus subtilis growth at 5 µg/mL . These differences may stem from species-specific LuxR homologs or membrane permeability. Cross-species comparative genomics and transcriptomics (RNA-seq) can resolve such contradictions .
Q. How can computational models predict degradation pathways for this compound?
- Methodological Answer : Use software like Gaussian or ORCA to simulate hydrolysis or photodegradation pathways. For example, nitro group reduction to amine intermediates under UV light has been modeled for 4-nitrophenyl derivatives, with transition-state energies calculated via intrinsic reaction coordinate (IRC) analysis . Experimental validation via LC-MS/MS is recommended .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
